Home > Products > Screening Compounds P38612 > 1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine
1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine - 423743-43-5

1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine

Catalog Number: EVT-5922971
CAS Number: 423743-43-5
Molecular Formula: C12H17BrN2O2S
Molecular Weight: 333.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-Bromobenzyl)-4-(methylsulfonyl)piperazine belongs to a class of compounds known as piperazine derivatives. Piperazine derivatives are a broad class of organic compounds characterized by the presence of a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. These compounds are of considerable interest in medicinal chemistry due to their wide range of biological activities. [, , , , , ]

1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-pyrrolidin-2-one

  • Compound Description: This compound is a derivative of rolipram, a phosphodiesterase IV (PDE IV) inhibitor. The study investigated the absolute configuration of this derivative using X-ray structural analysis. []
  • Relevance: While this compound shares the 1-(4-bromobenzyl) moiety with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine, its core structure is a pyrrolidin-2-one ring, differing significantly from the piperazine ring in the target compound. The research focused on chirality and its impact on PDE IV inhibition and does not directly relate the compound to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

1-(4-Methoxyphenyl)piperazine

  • Compound Description: This compound serves as a guest molecule in studies involving cucurbit[n]urils as hosts to understand self-assembly processes driven by exclusion complex formation. []

1-(4-Chlorophenyl) piperazine

  • Compound Description: This compound was analyzed using spectroscopic techniques (NMR, FTIR, Raman) and computational methods (DFT) to understand its conformational analysis, vibrational spectra, and electronic properties. []
  • Relevance: This compound exhibits structural similarity to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine by sharing the 4-halophenylpiperazine moiety. The difference lies in the halogen atom (chlorine vs. bromine) and the absence of the methylsulfonyl group in the related compound. While both compounds belong to the arylpiperazine class, the research primarily focuses on the spectroscopic and theoretical characterization of 1-(4-chlorophenyl) piperazine and does not directly correlate its properties to the target compound. []

2-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione

  • Compound Description: This compound's crystal structure was analyzed using X-ray diffraction, revealing details about its molecular geometry and intermolecular interactions. []

2-(4-(methylsulfonyl) phenyl) benzimidazoles

  • Compound Description: A series of these compounds was designed and synthesized as potential cyclooxygenase-2 (COX-2) inhibitors. They were evaluated for their in vitro and in vivo COX-2 inhibitory activities, anti-inflammatory effects, and ulcerogenic liability. []

1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole

  • Compound Description: The crystal structure of this compound, determined by X-ray diffraction, revealed details about its molecular conformation and intermolecular interactions. []

[1-(4′-bromobenzyl)-4-methylquinolinium] [Ni(mnt)2] complex

  • Compound Description: This complex, synthesized and characterized by X-ray diffraction and magnetic susceptibility measurements, exhibits antiferromagnetic behavior. []

1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine

  • Compound Description: This compound was developed as a radioligand for imaging σ1 receptors in the brain using Positron Emission Tomography (PET). []

1-(4-bromobenzyloxy) urea

  • Compound Description: The compound's pharmacokinetics were investigated in rats after oral administration, and its metabolism was studied in rat liver microsomes. []
  • Relevance: While this compound shares the 1-(4-bromobenzyl) moiety with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine, it lacks the piperazine ring and methylsulfonyl group present in the target compound. The research primarily focuses on the in vivo behavior and metabolic fate of this urea derivative, and there's no direct comparison or relation provided to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

1-(4-bromo­benz­yl)pyridinium bis­(1,2-dicyano­ethene-1,2-dithiol­ato-κ2S,S′)platinate(III)

  • Compound Description: This compound exists in two polymorphic modifications (α and β phases), with the β-phase exhibiting distinct molecular conformation and stacking architecture compared to the α-phase. []

1-(4-Bromo­benz­yl)pyridinium bis­(1,2-dicyano­ethyl­ene-1,2-dithiol­ato)cuprate(III)

  • Compound Description: The crystal structure of this compound reveals segregated columnar stacks of anions and cations along a specific axis. []

1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole

  • Compound Description: This compound was studied using X-ray crystallography to determine its structure and evaluate its potential as a cyclooxygenase-2 (COX-2) inhibitor through molecular docking studies. []
  • Relevance: This compound shares the 4-(methylsulfonyl)phenyl substituent with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine, but it incorporates a tetrazole ring instead of piperazine. Although both compounds possess the methylsulfonyl pharmacophore often found in COX-2 inhibitors, the study focuses on the structural characterization and potential COX-2 inhibitory activity of the tetrazole derivative and doesn't offer a direct comparison or relation to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate

  • Compound Description: The crystal structure of this compound was determined by X-ray diffraction, revealing a diprotonated piperazine ring, chloride anions, and a water molecule in the asymmetric unit. []
  • Relevance: This compound shares the piperazine ring structure with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine but with different substituents. The 1 and 4 positions of the piperazine are substituted with a [bis(4-fluorophenyl)methyl] and [(2Z)-3-phenylprop-2-en-1-yl] group, respectively, while the target compound has a 4-bromobenzyl and a methylsulfonyl group. This research focuses on the crystal structure of the related compound and does not provide information directly relating its properties to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

1-(4-Hydroxyphenyl)piperazine-1,4-diium tetrachloridocobalt(II) monohydrate

  • Compound Description: This compound is an inorganic-organic hybrid material where a diprotonated 1-(4-hydroxyphenyl)piperazine cation interacts with a tetrachloridocobaltate(II) anion through hydrogen bonds. []

1,4‐diarylazetidin‐2‐one derivatives (β‐lactams)

  • Compound Description: A new series of these compounds, designed as selective COX-2 inhibitors, demonstrated promising in vitro COX-2 inhibitory activity and analgesic properties in the formalin test using rats. []
  • Relevance: While these compounds share the methylsulfonyl pharmacophore often found in COX-2 inhibitors with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine, they incorporate a β-lactam ring as the core structure, contrasting with the piperazine found in the target compound. This research primarily focuses on the synthesis, biological evaluation, and structure-activity relationships of the β-lactam derivatives as COX-2 inhibitors and doesn't directly compare or relate their properties to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

4-(4-(Methylsulfonyl)phenyl)-1-pentyl-3-phenoxyazetidin-2-one

  • Compound Description: This β-lactam structured compound was investigated for its effects on the viability of cancerous lymphoblasts and normal lymphocytes. The research indicated selective cytotoxicity towards cancerous cells through apoptosis induction. []

4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives

  • Compound Description: These compounds were designed as selective COX-2 inhibitors and showed potent in vitro COX-2 inhibitory activity. They also exhibited cytotoxic effects against human breast cancer cell lines. []

4-(Methylsulfonyl)benzaldehyde

  • Compound Description: The solubility of this compound was investigated in various organic solvents at different temperatures to understand its solid-liquid phase equilibrium behavior. []

4-(Methylsulfonyl)benzoate

  • Compound Description: This compound was utilized as a ligand in the synthesis and crystallographic characterization of light-metal coordination polymers, aiming to diversify their structural features. []
  • Relevance: This compound shares the methylsulfonylphenyl moiety with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine but differs by having a carboxylate group instead of the piperazine and the 4-bromobenzyl substituent. The research focuses on coordination chemistry and the structural diversity of the resulting light-metal complexes and does not directly compare or relate these properties to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

  • Compound Description: A series of these compounds was synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating significant cell growth inhibitory effects. []
  • Relevance: These compounds share the piperazine ring structure with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine, but with different substituents. These compounds feature a 4-chlorobenzhydryl group at the 1-position of the piperazine ring and various substituents on the benzoyl group at the 4-position, while 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine has a 4-bromobenzyl group and a methylsulfonyl group at those positions. The research primarily focuses on the anticancer properties of these piperazine derivatives and does not directly relate their activities to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

4-(4-(Methylsulfonyl)phenyl)-3-phenoxy-1-phenylazetidin-2-one

  • Compound Description: This β-lactam derivative, designed as a COX-2 inhibitor, showed selective cytotoxicity towards cancerous B-lymphocytes by inducing apoptosis and directly targeting mitochondria. []

5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

  • Compound Description: This compound is a potent and selective GPR119 agonist. It displayed efficacy in preclinical models of diabetes by stimulating glucose-dependent insulin release and promoting GLP-1 secretion. It was under development as a potential antidiabetic treatment. []

1-Fluoro-4-(methylsulfonyl)benzene

  • Compound Description: This study investigated the solubility of this compound in several organic solvents at different temperatures to understand its solid-liquid phase equilibrium behavior. []
  • Relevance: This compound shares the methylsulfonylphenyl moiety with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine, but lacks the piperazine ring and 4-bromobenzyl substituent. The research focuses on the solubility characteristics of 1-fluoro-4-(methylsulfonyl)benzene and does not directly compare or relate its properties to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives

  • Compound Description: A series of these compounds were synthesized and evaluated for their antibacterial, antifungal, and antioxidant properties. Some demonstrated significant antimicrobial activity. []
  • Relevance: These compounds share the piperazine ring with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine, but with a 1,4-benzodioxane-2-carbonyl substituent on the piperazine nitrogen. They lack the 4-bromobenzyl and methylsulfonyl groups present in the target compound. The research focuses on the synthesis and biological evaluation of these piperazine derivatives and does not provide a direct comparison to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

1,4-substituted piperazine derivatives

  • Compound Description: This research focused on synthesizing and evaluating a series of 1,4-substituted piperazine derivatives for their affinity towards alpha1- and alpha2-adrenoceptors. Some derivatives exhibited high affinity for alpha1-adrenoceptors and potent antagonistic activity, suggesting their potential as antihypertensive agents. []

5-[3-(2,5-diethoxy-4-methylsulfonyl-benzyl)-ureido]-2-propoxy-methyl benzoate

  • Compound Description: This newly synthesized compound exhibits good drug-likeness and potential for developing innovative drugs, particularly for type-II diabetes. []

Dibromidobis(4-bromobenzyl)tin(IV)

  • Compound Description: The crystal structure of this organotin compound was determined by X-ray crystallography, revealing a tetrahedral geometry around the tin atom. []
  • Relevance: This compound shares the 4-bromobenzyl substituent with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine, but it features a tin atom bonded to two bromine atoms and two 4-bromobenzyl groups. This research focuses on the structural characterization of this tin complex and does not directly relate its properties to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

(2,2′-bipyridyl)bis(4-bromobenzyl)dibromidotin(IV)

  • Compound Description: The crystal structure of this organotin compound was determined by X-ray crystallography. []

4-bromobenzyl (Z)-N-(adamantan-1-yl)morpholine-4-carbothioimidate

  • Compound Description: The crystal structure of this compound was determined by X-ray crystallography. []

3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate

  • Compound Description: The crystal structure of this compound, obtained by recrystallization of 3-[4-(2-carboxyethyl)piperazin-1-yl]propionic acid, revealed a zwitterionic form with a diprotonated piperazine ring. []
  • Relevance: This compound shares the piperazine ring structure with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine, but in a diprotonated state and with different substituents. It features propionate groups at the 1 and 4 positions of the piperazine ring, distinct from the 4-bromobenzyl and methylsulfonyl substituents in the target compound. This research primarily focuses on the crystal structure of the zwitterionic piperazine derivative and does not offer direct comparisons to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

(dibenzyl sulphoxide-κO)dibromido-bis(4-bromobenzyl-κC)tin(IV)

  • Compound Description: The crystal structure of this compound was determined using X-ray crystallography. []

4-(5-((4-Bromobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine

  • Compound Description: This compound was synthesized and characterized by X-ray crystallography and DFT calculations. It also demonstrated moderate antifungal activity. []
  • Relevance: This compound shares the 4-bromobenzyl substituent with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine but incorporates a triazole ring connected to a pyridine ring through a thioether linkage. The research primarily focuses on the synthesis, structural characterization, and antifungal activity of the triazole derivative and does not directly compare its properties to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

1-(2-Hydroxyethyl)-4-{3-[(E)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazine-1,4-diium bis(3-carboxyprop-2-enoate)

  • Compound Description: The crystal structure of this compound, a salt with a non-merohedral twin, was determined by X-ray diffraction. The analysis revealed the presence of a disordered –CF3 group and intermolecular hydrogen bonding interactions. []
  • Relevance: This compound shares the piperazine ring structure with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine but with different substituents and in a diprotonated form. The substituents on the piperazine ring are a 2-hydroxyethyl group and a complex {3-[(E)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl} group. This research focuses on the crystallographic analysis of this piperazine salt and doesn't directly relate its properties to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP)

  • Compound Description: PAPP is a 5-HT(1A) agonist with high affinity for the serotonin receptor in the parasitic nematode Haemonchus contortus. It served as a lead compound for designing novel insecticides. []
  • Relevance: PAPP shares the piperazine ring with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine, but the substituents on the piperazine differ significantly. PAPP features a [(4-aminophenyl)ethyl] group at the 1-position and a [3-(trifluoromethyl)phenyl] group at the 4-position. Although both compounds are arylpiperazine derivatives, the research emphasizes the insecticidal potential of PAPP and its analogs, not providing a direct comparison to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

1-Diphenylmethyl-4-[3-(4-fluorobenzoyl)propyl]piperazine-1,4-diium dichloride monohydrate

  • Compound Description: The crystal structure of this compound was determined by X-ray diffraction. It revealed that the piperazine ring adopts a chair conformation and is diprotonated. The compound forms a three-dimensional network through hydrogen bonds involving chloride anions and water molecules. []
  • Relevance: This compound shares the piperazine ring structure with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine, but with different substituents and in a diprotonated form. It features a diphenylmethyl group at the 1-position and a [3-(4-fluorobenzoyl)propyl] group at the 4-position, contrasting with the 4-bromobenzyl and methylsulfonyl groups in the target compound. The research emphasizes the crystal structure analysis of this piperazine derivative and doesn't offer a direct comparison or relationship to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

4-(Methylsulfonyl) Aniline Derivatives

  • Compound Description: This study focused on designing and synthesizing a series of 4-(methylsulfonyl)aniline derivatives as potential anti-inflammatory agents with expected selectivity towards the COX-2 enzyme. They were evaluated for their in vivo anti-inflammatory activity in rats using an egg-white induced edema model. The results indicated that these derivatives retained anti-inflammatory activity and showed potential for increased COX-2 selectivity compared to traditional NSAIDs. []
  • Relevance: While these compounds share the methylsulfonyl pharmacophore often associated with COX-2 inhibitors with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine, they lack the piperazine ring and 4-bromobenzyl group, incorporating an aniline moiety instead. Although both compound types might exhibit anti-inflammatory properties, the research primarily focuses on the synthesis and evaluation of 4-(methylsulfonyl)aniline derivatives and doesn't directly compare them to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

4-bromobenzyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate

  • Compound Description: The crystal structure of this compound was determined by X-ray crystallography. []

(4,5)-2-dichloromethyl-5-4-methylsulfonyl)-phenyl-4-fluoromethyl-1,3-oxazoline

  • Compound Description: This compound is an intermediate in the synthesis of florfenicol. []

(1R, 2R)-2-amino-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycol

  • Compound Description: This compound is a crucial intermediate in synthesizing florfenicol, a chloramphenicol-spectrum antibiotic used in veterinary medicine. []
  • Relevance: This compound shares the 4-(methylsulfonyl)phenyl moiety with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine but lacks the piperazine ring and features a propylene glycol substituent. The research focuses on a novel method for synthesizing this chiral intermediate for florfenicol production. It does not offer a direct comparison or relate its properties to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

[NiII(mscinn)2(pda)2]

  • Compound Description: This nickel(II) complex, synthesized using 4-methylsulfonyl cinnamate and propane-1,3-diamine, exhibited antimicrobial activities. []
  • Relevance: While this compound incorporates a methylsulfonyl group within its cinnamate ligand, it lacks the piperazine ring and 4-bromobenzyl substituent present in 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. The research focuses on the synthesis, characterization, and antimicrobial evaluation of this nickel complex, and there is no direct comparison or relation made to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []

N(1)-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine

  • Compound Description: This compound and its analogs were investigated for their antimalarial activity. Quantitative structure-activity relationship (QSAR) studies were conducted to understand the factors influencing their potency. []
  • Relevance: This compound shares the piperazine ring with 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine but differs significantly in its substitution pattern. It has a 7-chloro-4-quinolyl group at the 1-position and 3-aminopropyl groups at both nitrogens of the piperazine ring. The research focuses on the antimalarial activity of this specific piperazine derivative and doesn't provide a direct comparison to 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. []
Overview

1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine is a chemical compound classified as a piperazine derivative. This compound features a bromo-benzyl group and a methanesulfonyl substituent, which contribute to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis. The compound's systematic name reflects its structure, where the piperazine ring serves as the core structure, with substituents that enhance its biological activity and reactivity.

Source and Classification

The compound can be sourced from various chemical suppliers and is typically used in research settings. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Piperazines are known for their diverse pharmacological activities, making them significant in drug discovery.

Synthesis Analysis

Methods

The synthesis of 1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine generally involves nucleophilic substitution reactions. A common method includes the reaction of piperazine with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs in an organic solvent like dichloromethane or toluene.

Technical Details

  1. Reagents:
    • Piperazine
    • 4-Bromobenzyl chloride
    • Sodium hydroxide or potassium carbonate (base)
    • Solvent (dichloromethane or toluene)
  2. Reaction Conditions:
    • The reaction is conducted under basic conditions to facilitate the nucleophilic attack of piperazine on the benzyl chloride.
    • The mixture is usually stirred at room temperature for several hours until complete conversion is observed, typically monitored by thin-layer chromatography.
  3. Purification:
    • The final product is purified through recrystallization or chromatography to achieve high purity.
Molecular Structure Analysis

Structure

The molecular structure of 1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine consists of a piperazine ring with two substituents:

  • A bromo-benzyl group at one nitrogen atom.
  • A methanesulfonyl group at the fourth position.
Chemical Reactions Analysis

Reactions

1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine can undergo various chemical reactions:

  • Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.
  • Oxidation: The methanesulfonyl group can potentially be oxidized to form sulfone derivatives.
  • Reduction: Reduction reactions can yield simpler piperazine derivatives.

Technical Details

  • Common Reagents for Substitution: Sodium azide (for azide formation), alcohols (for ether formation).
  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Mechanism of Action

The mechanism of action for 1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine involves its interaction with specific biological targets, such as receptors or enzymes. The presence of the bromo and methanesulfonyl groups allows for enhanced binding affinity and selectivity towards these targets, potentially modulating their activity. This mechanism is crucial for its application in drug discovery, particularly in developing therapeutic agents that target specific pathways.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in polar organic solvents like methanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme conditions (e.g., strong acids or bases).
Applications

1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine has several scientific applications:

  • Medicinal Chemistry: Used as a building block for synthesizing biologically active compounds.
  • Pharmacological Research: Investigated for its potential therapeutic effects, especially in neurological disorders due to its structural similarity to known psychoactive agents.
  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules, contributing to various fields including materials science and agrochemicals.

This compound exemplifies the versatility of piperazine derivatives in both synthetic chemistry and drug development, highlighting its significance in ongoing research endeavors.

Properties

CAS Number

423743-43-5

Product Name

1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine

IUPAC Name

1-[(4-bromophenyl)methyl]-4-methylsulfonylpiperazine

Molecular Formula

C12H17BrN2O2S

Molecular Weight

333.25 g/mol

InChI

InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3

InChI Key

KSYUUZSYJYJIDQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.